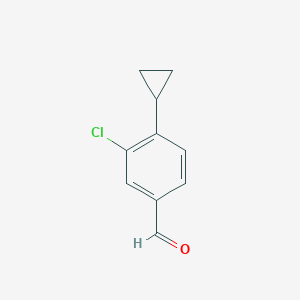

3-Chloro-4-cyclopropylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

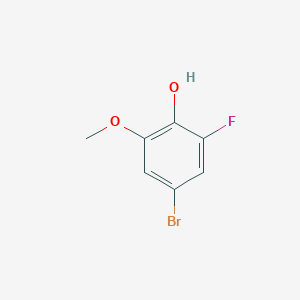

3-Chloro-4-cyclopropylbenzaldehyde is a chemical compound with the molecular formula C10H9ClO . It is a derivative of benzaldehyde, where a chlorine atom is substituted at the 3rd position and a cyclopropyl group at the 4th position of the benzene ring .

Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be similar to other benzaldehyde derivatives. The aldehyde group (-CHO) is typically quite reactive, undergoing reactions such as nucleophilic addition and oxidation. The chlorine atom might also undergo nucleophilic aromatic substitution .Applications De Recherche Scientifique

Synthesis and Characterization

- 3-Chloro-4-cyclopropylbenzaldehyde and related compounds are synthesized through various chemical reactions, such as the chloromethylation of cyclopropylbenzene, yielding mixtures including o- and p-cyclopropylbenzaldehydes (Harnden, Rasmussen, & Baker, 1968).

- Analytical techniques like gas-liquid chromatography are used for the separation and analysis of chlorinated benzaldehydes, including this compound (Korhonen & Knuutinen, 1984).

Synthesis of Complex Compounds

- It is utilized in the synthesis of complex chemical structures, such as trans-2-(4-Chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones, which have antimicrobial and nematicidal activities (Banothu, Basavoju, & Bavantula, 2015).

Spectroscopic Analysis

- Spectroscopic methods like FT-IR and FT-Raman, along with computational techniques, are used for analyzing derivatives of this compound, providing insights into their structural and electronic properties (Karunakaran & Balachandran, 2012).

Crystal Structure Analysis

- Crystal structure analysis is carried out on compounds derived from this compound, providing information on molecular arrangement and interactions (Wang, You, & Wang, 2011).

Applications in Medicinal Chemistry

- It serves as a key intermediate in synthesizing various pharmacologically active compounds, demonstrating its significance in medicinal chemistry applications (Zhou Hai-yan, 2013).

Safety and Hazards

Safety data sheets (SDS) are a good source of information for the safety and hazards associated with a chemical compound. They typically provide information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency response guidelines .

Orientations Futures

The future directions for research and development involving 3-Chloro-4-cyclopropylbenzaldehyde could be numerous, depending on its potential applications. For instance, if it shows promise as an intermediate in the synthesis of pharmaceuticals, research might focus on improving its synthesis or investigating its mechanism of action further .

Mécanisme D'action

Mode of Action

. It’s possible that 3-Chloro-4-cyclopropylbenzaldehyde may have a similar mechanism, but this would need to be confirmed by further studies.

Biochemical Pathways

. More research is needed to determine if this compound affects similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. The compound’s impact on bioavailability is also unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound.

Propriétés

IUPAC Name |

3-chloro-4-cyclopropylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMKHMJQHSOYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)